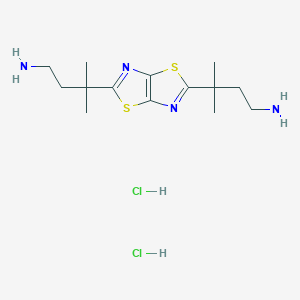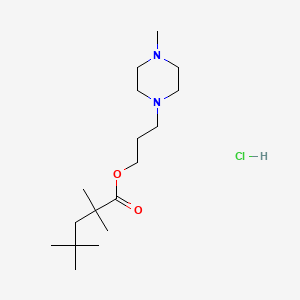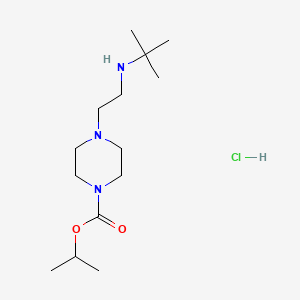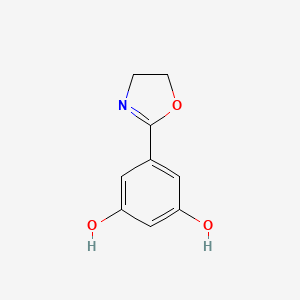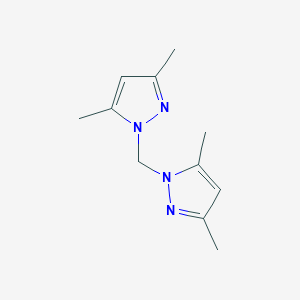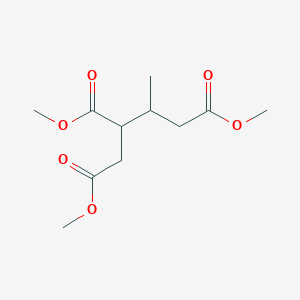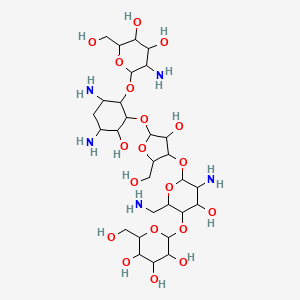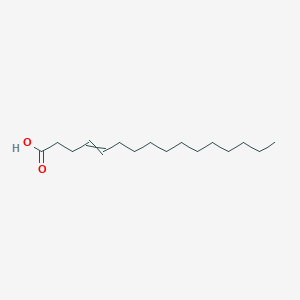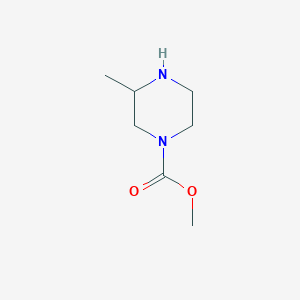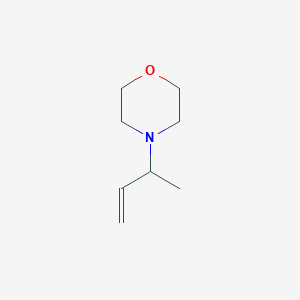
Morpholine, 4-(1-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C8H15NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a 1-methyl-2-propenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-methyl-2-propenyl)- typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 1-methyl-2-propenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Morpholine, 4-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, Morpholine, 4-(1-methyl-2-propenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a ligand in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicine, Morpholine, 4-(1-methyl-2-propenyl)- is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
作用機序
The mechanism of action of Morpholine, 4-(1-methyl-2-propenyl)- depends on its specific application
類似化合物との比較
- Morpholine, 4-(2-methyl-1-propenyl)-
- 1-Morpholino-2-methylpropene
- 2-Methyl-1-morpholino-1-propene
- 2-Methyl-1-morpholinopropene
- 4-(2-Methyl-1-propenyl)morpholine
- 4-(2-Methylpropenyl)morpholine
- N-Isobutenyl morpholine
Comparison: Morpholine, 4-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .
特性
CAS番号 |
33591-72-9 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
4-but-3-en-2-ylmorpholine |
InChI |
InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h3,8H,1,4-7H2,2H3 |
InChIキー |
UOPDQMHGZFVWCD-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


